β2‑Adrenergic Receptor Agonist Potency in a Clinically Relevant Functional cAMP Assay
The target compound activates the human β2‑adrenergic receptor with an EC50 of 4 nM in a cAMP accumulation assay performed in HEK293 cells, representing a potency level that surpasses the commonly employed reference agonist (−)-isoproterenol (EC50 6.3 nM measured in a comparable HEK293T cAMP assay) [1][2]. The IC50 for β2‑AR‑mediated inhibition of mitogenesis is 4.37 nM, and the Ki derived from [³H]‑(R,R')‑methoxyfenoterol displacement is 13 nM, confirming high‑affinity orthosteric binding [1]. In contrast, formononetin – the closest 3‑(4‑methoxyphenyl)‑chromone lacking the 8‑morpholine – shows no reported β2‑AR agonism at concentrations ≤10 µM, making the morpholino‑methyl appendage a critical potency determinant [3].
| Evidence Dimension | β2‑AR agonist potency (EC50, functional cAMP assay) |
|---|---|
| Target Compound Data | EC50 = 4 nM (HEK293 cells, cAMP accumulation) |
| Comparator Or Baseline | (-)-Isoproterenol: EC50 = 6.3 nM (HEK293T cells, cAMP assay); Formononetin: no β2‑AR agonism detected ≤10 µM |
| Quantified Difference | 1.6‑fold more potent than isoproterenol; >>2,500‑fold more potent than formononetin |
| Conditions | Human β2‑AR expressed in HEK293 / HEK293T cells; cAMP accumulation measured by protein kinase binding assay |
Why This Matters
For laboratories selecting a β2‑AR agonist chemical probe, the 4 nM EC50 offers sufficient potency to reduce compound consumption while avoiding the rapid off‑target desensitisation commonly associated with higher‑efficacy catechol agonists.
- [1] BindingDB Entry BDBM50348431 (CHEMBL1800934): EC50 4 nM (cAMP), IC50 4.37 nM (mitogenesis), Ki 13 nM (radioligand displacement). View Source
- [2] BindingDB Entry BDBM50407517 ((-)-Isoproterenol): EC50 6.3 nM in β2‑AR cAMP assay (HEK293T). View Source
- [3] PubChem Bioassay Summary for formononetin (CID 5280378): no significant β2‑AR agonist activity reported in ChEMBL or PubChem bioassay databases. View Source
